2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDSVZAZXTWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the imidazole derivative.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.
Attachment of the Ethoxyphenyl Group: The final step involves the acylation of the imidazole derivative with 4-ethoxyphenyl acetic acid in the presence of a coupling agent such as thionyl chloride and triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chemical Structure and Substituent Analysis
The target compound shares a core sulfanyl-acetamide scaffold with several analogs. Key structural differences lie in the substituents on the imidazole ring and the arylacetamide group:
Key Observations :
- The cyclohexyl-imidazole group in the target compound enhances steric bulk compared to simpler pyrimidine or oxadiazole derivatives .
- The 4-ethoxyphenyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro or acetyl groups in analogs like M64 or the acetylphenyl derivative .
SAR Insights :
- Imidazole vs. Benzimidazole : The nitrobenzimidazole in M64 enhances biofilm inhibition compared to simpler imidazoles, likely due to stronger π-π interactions .
- Substituent Effects : Electron-donating groups (e.g., ethoxy) may improve solubility but reduce enzymatic binding affinity compared to electron-withdrawing substituents (e.g., nitro) .
Physicochemical and Crystallographic Properties
- Hydrogen bonding: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form intramolecular N–H⋯N bonds (S(7) motif), stabilizing the planar amide group .
- Crystal packing : Compounds with bulky substituents (e.g., cyclohexyl) exhibit tilted aromatic rings (dihedral angles ~40–60°), reducing crystallinity compared to planar derivatives .
Biological Activity
The compound 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.43 g/mol. The structure features a cyclohexyl group attached to an imidazole ring, a sulfanyl group, and an ethoxyphenyl acetamide moiety. These functional groups are significant for its biological interactions.
While specific mechanisms for this compound are still under investigation, similar compounds with imidazole rings have been known to exhibit various biological activities such as:
- Enzyme Inhibition : Compounds containing imidazole rings often inhibit enzymes involved in metabolic processes, which can be beneficial in treating conditions like cancer and inflammation.
- Ion Channel Modulation : Some derivatives can affect ion channels, influencing cellular excitability and signaling pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, imidazole derivatives have been noted for their efficacy against various cancer cell lines, including glioblastoma and prostate cancer .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial activity, suggesting that this compound could also possess such properties.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide | Chlorinated phenyl group | Potential enzyme inhibition |
| N-(4-bromophenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide | Bromine substitution | Varying reactivity profile |
| N-(4-methylphenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide | Methyl group instead of chlorine | Altered lipophilicity affecting pharmacokinetics |
Case Studies
Several studies have focused on the biological evaluation of imidazole-containing compounds:
- Antitumor Activity : A study demonstrated that certain imidazole derivatives inhibited heme oxygenase (HO)-1, a target implicated in tumor progression. Compounds were tested against various cancer cell lines, showing promising results against glioblastoma cells .
- Inflammation Modulation : Research highlighted that imidazole-based compounds could significantly reduce inflammatory markers in cellular models, indicating their potential as therapeutic agents in inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide, and how are intermediates characterized?
The synthesis typically involves a multi-step process:
Imidazole ring formation : Cyclohexylamine reacts with glyoxal and ammonium acetate under acidic conditions to form the 1-cyclohexylimidazole core .
Sulfanyl linkage introduction : The imidazole intermediate undergoes nucleophilic substitution with a thiol-containing acetamide precursor, often using a base like NaH in THF .
Final acetamide coupling : The sulfanyl-imidazole intermediate is reacted with 4-ethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Characterization : Intermediates are validated using / NMR (confirming cyclohexyl and ethoxyphenyl protons) and LC-MS to track molecular weight progression .
Q. Which spectroscopic methods are critical for confirming structural integrity and purity?
- NMR spectroscopy : NMR identifies protons on the cyclohexyl (δ 1.2–2.1 ppm), imidazole (δ 7.3–7.5 ppm), and ethoxyphenyl (δ 6.8–7.1 ppm) groups. NMR confirms carbonyl (δ ~170 ppm) and sulfur linkages .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 415.18) .
- HPLC : Purity >95% is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary assays are used to evaluate biological activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms, using IC calculations .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
- Solvent optimization : Replace THF with DMF to enhance solubility of the imidazole-thiol intermediate .
- Catalyst screening : Use Pd(OAc) with Xantphos ligand for Suzuki-Miyaura coupling when aryl halides are present .
- Temperature control : Maintain 0–5°C during thiol addition to minimize disulfide byproducts .
Validation : Reaction progress monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and quantified by NMR integration .
Q. How do structural modifications (e.g., substituents on imidazole or phenyl rings) affect bioactivity?
- SAR strategies :
- Computational modeling : Docking studies (AutoDock Vina) identify hydrophobic interactions with COX-2’s active site (PDB: 5KIR) .
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 across studies) be resolved?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to internal controls (e.g., β-actin) .
- Metabolic stability testing : Incubate compounds with liver microsomes to assess degradation rates impacting efficacy .
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) to rule out fluorescence-based artifacts .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- X-ray crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes .
- Cellular thermal shift assay (CETSA) : Measure target engagement in live cells by thermal denaturation shifts .
- RNA-seq : Profile transcriptomic changes in treated vs. untreated cells to identify downstream pathways .
Methodological Challenges and Solutions
Q. How to address low solubility in in vivo studies?
Q. What strategies mitigate oxidation of the sulfanyl group during storage?
- Storage conditions : Lyophilize under argon and store at -80°C in amber vials .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to DMSO stock solutions .
Q. How to reconcile discrepancies in computational vs. experimental binding affinities?
- Force field adjustment : Use CHARMM36 parameters for imidazole-sulfur interactions in MD simulations .
- Solvent effects : Include explicit water molecules in docking grids (e.g., GRID software) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
